tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate

Beschreibung

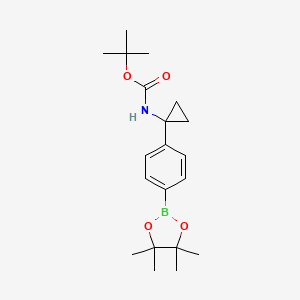

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate is a boronic ester derivative featuring a cyclopropane ring fused to a phenyl group, which is further substituted with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in medicinal chemistry and materials science . Its structural rigidity, imparted by the cyclopropane ring, may influence conformational preferences and reactivity in catalytic systems .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30BNO4/c1-17(2,3)24-16(23)22-20(12-13-20)14-8-10-15(11-9-14)21-25-18(4,5)19(6,7)26-21/h8-11H,12-13H2,1-7H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACZWTPIBAWVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a cyclopropyl-containing precursor under specific conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronic ester moiety.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate intermediates and facilitate reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Wissenschaftliche Forschungsanwendungen

tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate involves its reactivity at the boronic ester moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations: Cyclopropane vs. Cyclobutane Analogs

The cyclopropane-containing target compound is compared to its cyclobutane analog, tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate (CAS: 1032528-06-5). Key differences include:

- Molecular Weight: The cyclopropane derivative (C₂₀H₂₉BNO₄) has a molecular weight of 357.27 g/mol, while the cyclobutane analog (C₂₁H₃₂BNO₄) weighs 373.29 g/mol, reflecting the additional CH₂ unit .

- Synthetic Accessibility : The cyclopropane derivative is synthesized via photoredox-catalyzed cyclopropanation (yield: 94%, >20:1 dr, 90% ee) , whereas the cyclobutane analog requires distinct annulation strategies .

Substituent Effects on the Phenyl Ring

- Trifluoromethyl Substitution : tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate (3p) exhibits enhanced electron-withdrawing properties due to the -CF₃ group, which may alter cross-coupling efficiency and regioselectivity compared to the parent compound .

- Sulfonyl Linkers : tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate contains a sulfonyl group, increasing polarity and solubility in polar aprotic solvents (e.g., MeCN, DMF) .

Modifications in the Carbamate Linker

- Piperidine Integration : tert-Butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate introduces a piperidine ring, enabling hydrogen-bonding interactions in drug-target binding .

- Benzyl and Propan-2-yl Groups : tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-yl)carbamate (CAS: 335592-60-4) features a branched alkyl chain, which may improve metabolic stability in biological applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C17H28BNO4

- Molecular Weight : 309.21 g/mol

- CAS Number : 470478-90-1

- Purity : >98% (HPLC)

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the dioxaborolane moiety is significant for its interaction with biological systems:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease .

- Antioxidant Properties : Preliminary studies suggest that tert-butyl carbamate derivatives exhibit antioxidant properties by reducing oxidative stress markers in vitro. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role .

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of tert-butyl carbamate derivatives against amyloid-beta-induced toxicity in astrocytes. The results indicated a significant increase in cell viability when treated with the compound alongside Aβ peptides, suggesting a protective mechanism against neurotoxicity .

- In Vivo Models : In animal models subjected to scopolamine-induced cognitive deficits, the compound demonstrated moderate efficacy in improving cognitive function as measured by behavioral tests. However, the bioavailability of the compound in the brain was noted as a limiting factor for its therapeutic potential .

- Inflammatory Response Modulation : Research highlighted that treatment with tert-butyl carbamate derivatives resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6) in cell cultures exposed to Aβ aggregates, indicating potential anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.